2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-12-4-5-13(19)14(20)7-12/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFCIUAWZILPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores
The 1,3-oxazole core in the target compound can be compared to other nitrogen- and sulfur-containing heterocycles (Table 1):
Key Observations :
- 1,3-Oxazole vs.
- Halogen Effects: The 3,4-difluorophenyl group in the target compound enhances electron deficiency compared to mono- or non-halogenated analogs, possibly affecting enzyme inhibition (e.g., acetylcholinesterase) .
Substituent Positional Isomerism
The position of halogen atoms significantly impacts activity:
Preparation Methods
Structural Overview and Synthetic Strategy
The target molecule integrates three key components:
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A 1,3-oxazole ring substituted at the 5-position with a 3-chlorophenyl group.
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A sulfanyl (-S-) bridge linking the oxazole to an acetamide backbone.
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An N-(3,4-difluorophenyl) group attached to the acetamide nitrogen .
The synthesis is typically divided into three stages:
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Stage 1 : Preparation of 5-(3-chlorophenyl)-1,3-oxazole-2-thiol.
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Stage 2 : Functionalization of the thiol group to form the sulfanyl-acetamide intermediate.
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Stage 3 : Coupling with 3,4-difluoroaniline to yield the final product .
Synthesis of 5-(3-Chlorophenyl)-1,3-Oxazole-2-thiol
The oxazole ring is constructed via cyclization reactions. A common approach involves the Hantzsch thiazole synthesis , adapted for oxazole formation:
Reagents :
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3-Chlorobenzaldehyde
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Thiourea
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Chloroacetic acid
Procedure :
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3-Chlorobenzaldehyde (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol with catalytic HCl.
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Chloroacetic acid (1.5 equiv) is added dropwise at 80°C, initiating cyclization.
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The intermediate 5-(3-chlorophenyl)-1,3-oxazole-2-thiol is isolated via filtration and recrystallized from ethanol (yield: 72–78%) .
Key Optimization :
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Ultrasound irradiation reduces reaction time from 6 hours to 40 minutes while improving yield to 85% .
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InCl₃ catalysis (20 mol%) in 50% EtOH enhances regioselectivity .
Formation of the Sulfanyl-Acetamide Intermediate
The thiol group undergoes nucleophilic substitution with chloroacetamide derivatives:
Reagents :
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5-(3-Chlorophenyl)-1,3-oxazole-2-thiol
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Chloroacetyl chloride
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Triethylamine (TEA)
Procedure :
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The thiol (1.0 equiv) is dissolved in dry THF under nitrogen.
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Chloroacetyl chloride (1.1 equiv) and TEA (1.5 equiv) are added at 0°C.
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The mixture is stirred at room temperature for 4 hours, yielding 2-chloro-N-(3,4-difluorophenyl)acetamide after aqueous workup (yield: 65–70%) .
Side Reactions :
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Overalkylation may occur if excess chloroacetyl chloride is used.
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Strict temperature control (-5°C to 5°C) minimizes hydrolysis of the chloroacetamide .
Coupling with 3,4-Difluoroaniline
The final step involves nucleophilic displacement of the chloride by 3,4-difluoroaniline:
Reagents :
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2-Chloro-N-(3,4-difluorophenyl)acetamide
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3,4-Difluoroaniline
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Potassium carbonate (K₂CO₃)
Procedure :
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2-Chloro-N-(3,4-difluorophenyl)acetamide (1.0 equiv) and 3,4-difluoroaniline (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2.0 equiv).
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The reaction is monitored by TLC until completion (6–8 hours).
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The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to afford the final compound (yield: 60–68%) .
Catalytic Alternatives :
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Palladium catalysts (e.g., Pd(OAc)₂) enable coupling at lower temperatures (80°C) but require inert atmospheres .
Analytical Characterization
Critical Data for Validation :
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.85 (s, 1H, oxazole-H), δ 7.45–7.30 (m, 4H, Ar-H), δ 10.2 (s, 1H, NH) . |
| LC-MS | [M+H]⁺ m/z 410.1 (calc. 409.8) . |
| HPLC | Purity >98% (C18 column, 70:30 MeOH/H₂O) . |
Challenges and Alternative Approaches
Common Issues :
-
Low yields in the coupling step due to steric hindrance from the difluorophenyl group.
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Oxazole ring instability under strongly acidic or basic conditions.
Innovative Solutions :
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Microwave-assisted synthesis reduces reaction time by 50% and improves yield to 75% .
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Ionic liquid solvents (e.g., [BMIM]BF₄) enhance solubility of intermediates .
Scalability and Industrial Feasibility
Cost Drivers :
-
3,4-Difluoroaniline accounts for 40% of raw material costs.
Environmental Considerations :
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of this compound?
Methodological Answer: Synthesis involves multi-step reactions requiring precise control of:
- Reagents and catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation and bases (e.g., NaH) for sulfanyl group incorporation .
- Reaction conditions : Temperature (e.g., reflux in THF at 70°C), solvent polarity (e.g., DMF for nucleophilic substitutions), and inert atmospheres to prevent oxidation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. Q2. How is structural confirmation achieved for this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl/difluorophenyl groups) .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) matching theoretical mass (e.g., CHClFNOS: ~382.03 g/mol) .
- X-ray crystallography : SHELXL refinement for crystal structure determination, resolving bond angles and stereochemistry .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Methodological Answer:
- Modification of substituents :
- 3-Chlorophenyl vs. 4-chlorophenyl : Impact on steric hindrance and target binding (e.g., antimicrobial potency in vs. 15).
- 3,4-Difluorophenyl vs. mono-fluorinated analogs : Fluorine’s electron-withdrawing effects modulate lipophilicity and membrane permeability .
- In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., bacterial dihydrofolate reductase) .
Q. Q4. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Experimental replication : Validate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with 24h incubation) .
- Data triangulation : Cross-reference bioactivity with physicochemical properties (e.g., LogP, solubility) measured via HPLC or shake-flask methods .
- Mechanistic studies : Use enzyme inhibition assays (e.g., fluorogenic substrates for protease activity) to confirm target specificity .
Q. Q5. What strategies are effective for resolving crystallographic disorder in this compound?
Methodological Answer:
- SHELXL refinement : Apply PART and EXTI commands to model disordered atoms (e.g., oxazole ring orientation) .
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100K measurements with liquid nitrogen) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) to validate packing models .
Q. Q6. How can computational chemistry predict metabolic stability?
Methodological Answer:
- ADMET prediction : Tools like SwissADME to estimate cytochrome P450 metabolism (e.g., CYP3A4 oxidation sites on the difluorophenyl group) .
- Metabolite identification : LC-MS/MS fragmentation patterns to detect phase I/II metabolites (e.g., sulfation of the sulfanyl group) .
Specialized Methodological Questions
Q. Q7. What protocols ensure reproducibility in scaled-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress (e.g., carbonyl stretching at 1680 cm for amide formation) .
- Design of experiments (DoE) : Taguchi methods to optimize variables (e.g., molar ratios, stirring rates) for >90% yield .
Q. Q8. How is regioselectivity achieved in oxazole ring functionalization?
Methodological Answer:
- Directed lithiation : Use LDA at −78°C to deprotonate the oxazole C5 position, followed by electrophilic quenching (e.g., 3-chlorophenyl iodide) .
- Protecting groups : Temporary Boc protection of the acetamide nitrogen to prevent side reactions during sulfanyl group installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
